molecular formula C21H24ClN2NaO4S B000884 Tianeptine sodium CAS No. 30123-17-2

Tianeptine sodium

Cat. No. B000884
CAS RN: 30123-17-2
M. Wt: 458.9 g/mol
InChI Key: ZLBSUOGMZDXYKE-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tianeptine sodium is synthesized through a complex chemical process that results in its unique structure. This structure is pivotal for its mechanism of action, which differs significantly from that of traditional antidepressants. It acts by enhancing serotonin (5-HT) uptake in the brain, contrasting with most antidepressants that inhibit serotonin reuptake.

Molecular Structure Analysis

The molecular structure of tianeptine sodium is characterized by its tricyclic backbone, which is essential for its interaction with neurotransmitter systems. This interaction underlies its effectiveness in treating depression and its ability to improve neuroplasticity and cognitive function.

Chemical Reactions and Properties

Tianeptine sodium undergoes various chemical reactions that contribute to its pharmacological profile. Its active form interacts with serotonin transporters and modulates glutamatergic neurotransmission, which is critical for its antidepressant and anxiolytic effects.

Physical Properties Analysis

The physical properties of tianeptine sodium, including its solubility and stability, are crucial for its formulation and bioavailability. Its high bioavailability and limited distribution make it effective in crossing the blood-brain barrier, thereby exerting its therapeutic effects.

Chemical Properties Analysis

The chemical properties of tianeptine sodium contribute to its unique pharmacokinetic and pharmacodynamic profiles. It is not primarily metabolized by the cytochrome P450 system, which reduces the likelihood of drug-drug interactions. This property is particularly beneficial for elderly patients and those with chronic alcoholism.

For detailed insights and further exploration into the multifaceted aspects of tianeptine sodium, including its synthesis, molecular and chemical properties, and its role in treating depression and enhancing cognitive function, refer to the following sources:

Scientific Research Applications

  • Anti-Invasive Agent : Tianeptine sodium salt (TSS) may act as an anti-invasive agent by inhibiting TNF-α-induced MMP-9 expression. This effect is mediated through the suppression of the PI3K/Akt-mediated NF-κB pathway (Jayasooriya et al., 2014).

  • Impact on Neurotransmission : It has been observed to reduce acetylcholine release in the dorsal hippocampus, suggesting that its effects on the cholinergic system might be mediated by serotonergic (5-HT) neurotransmission (Bertorelli et al., 1992).

  • Antidepressant and Anxiolytic Efficacy : Studies show that tianeptine enhances energy metabolism and normalizes behavioral alterations induced by chronic social isolation stress, indicating its efficacy as an antidepressant and anxiolytic agent (Perić et al., 2020).

  • Neuroprotective Effects : Tianeptine prevents stress-induced alterations in brain structure and function, improves learning and memory, and enhances memory even in the absence of stress (Zoladz et al., 2010).

  • Role in Neuroplasticity : It can improve memory and prevent stress-induced hippocampal damage by augmenting neurite growth and promoting synaptic contacts in cultured hippocampal neurons (Chu et al., 2010).

  • Impact on Brain Structure in Depression : Tianeptine treatment prevents changes in cerebral metabolites, hippocampal volume, and cell proliferation, potentially reversing structural changes in the brain associated with depressive disorders (Czéh et al., 2001).

  • Modulation of Glutamate and Serotonin Uptake : Its antidepressant actions are attributed to the modulation of glutamate and serotonin (5-HT) uptake, suggesting a complex neurochemical interaction (McEwen et al., 2009).

  • Stress-Induced Activation Reduction : Tianeptine reduces stress-induced activation of the hypothalamo-pituitary-adrenal (HPA) axis, contributing to its therapeutic properties (Delbende et al., 1991).

  • Enhancement of Spatial Memory : It has been shown to enhance the retention of spatial memory in rats with partially dysfunctional hippocampus (Morris et al., 2001).

  • Neurobiological Properties : Tianeptine's neurobiological properties involve interplay between neurotransmitter systems and structural and functional plasticity in brain regions important for emotional learning (McEwen & Olié, 2005).

Safety And Hazards

Tianeptine Sodium carries a high risk of addiction . Taking high doses can cause drowsiness, confusion, difficulty breathing, coma, and death . Long-term use can cause dependence and withdrawal .

Future Directions

Researchers are exploring the use of Tianeptine Sodium for the treatment of chronic pain and associated conditions, such as anxiety and depression . By further refining this molecule, we could arrive at a pain treatment that is more effective, fast-acting, and has a mild side effect profile .

properties

IUPAC Name

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSUOGMZDXYKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66981-73-5 (Parent), 72797-41-2 (Parent)
Record name Tianeptine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172
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DSSTOX Substance ID

DTXSID4046737
Record name Tianeptine sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tianeptine sodium

CAS RN

30123-17-2, 54317-11-2, 169293-32-7
Record name Tianeptine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tianeptine sodium, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tianeptine sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494
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Record name Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIANEPTINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIANEPTINE SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
DA El-Setouhy, NSA El-Malak - Aaps Pharmscitech, 2010 - Springer
… Tianeptine sodium is a water soluble antidepressant effective against anxiety … The present investigation was undertaken with the objective of formulating ODFs of tianeptine sodium to be …
Number of citations: 215 link.springer.com
S Lucaj, RJ Leo - The primary care companion for CNS disorders, 2018 - psychiatrist.com
… This case illustrates the misuse and abuse potential of tianeptine sodium, an atypical … Tianeptine sodium is not associated with cognitive, psychomotor, or cardiovascular effects …
Number of citations: 3 www.psychiatrist.com
YJ Lee, JE Kim - Molecules, 2022 - mdpi.com
… Through this, IVIVC was established according to the size of the tianeptine sodium granules, which is the purpose of this study, and was used to predict in vivo pharmacokinetics from …
Number of citations: 2 www.mdpi.com
A Khedr - Journal of chromatographic science, 2007 - academic.oup.com
icle template Page 1 The purpose of this work is to develop a sensitive, selective, and validated stability-indicating HPLC assay of tianeptine (TIA) in bulk drug and tablet form. TIA is …
Number of citations: 13 academic.oup.com
L Grislain, P Gele, M Bertrand, W Luijten… - Drug metabolism and …, 1990 - Citeseer
Materials and Methods Drug and Reference Compounds.[‘4C] tianeptine sodium salt, uni-formly labeled on the six carbon atoms of the nonsubstituted benzene ring, was synthesized by …
Number of citations: 39 citeseerx.ist.psu.edu
AJ Wagstaff, D Ormrod, CM Spencer - CNS drugs, 2001 - Springer
Tianeptine is an antidepressant agent with a novel neurochemical profile. It increases serotonin (5-hydroxytryptamine; 5-HT) uptake in the brain (in contrast with most antidepressant …
Number of citations: 240 link.springer.com
C Salvadori, C Ward, R Defrance… - Fundamental & clinical …, 1990 - Wiley Online Library
… A balanced 3 way cross-over study involving 12 healthy volunteers has been used to determine the absolute bioavailability of tianeptine from a 12.5 mg tianeptine sodium salt tablet. …
Number of citations: 32 onlinelibrary.wiley.com
G Rohini - 2017 - repository-tnmgrmu.ac.in
… a single 12.5 mg oral dose of tianeptine sodium salt in 20 patients with chronic renal failure. … The objective of the study was, • To develop tianeptine sodium immediate release tablets to …
Number of citations: 3 repository-tnmgrmu.ac.in
RGPT Jayasooriya, MG Dilshara, YH Choi… - Environmental …, 2014 - Elsevier
Tianeptine sodium salt (TSS) is a selective facilitator of serotonin, but there are no reports regarding anti-invasive effects of TSS. Therefore, we investigated the effect of TSS on the …
Number of citations: 9 www.sciencedirect.com
G Sacchetti, I Bonini, GC Waeterloos… - European journal of …, 1993 - Elsevier
The effects of various doses of tianeptine on extracellular concentrations of dopamine were studied in the frontal cortex and nucleus accumbens of the rat. At 5 and 10 mg/kg …
Number of citations: 42 www.sciencedirect.com

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